N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

This compound is a structurally defined aryl sulfonyl piperidine ether featuring a pyrazin-2-amine core that serves as an ATR kinase hinge-binding motif. Its 3-oxy piperidine regiochemistry is not interchangeable with 4-oxy analogs, directly impacting target engagement and selectivity optimization. The pyridin-3-ylsulfonyl cap provides a defined H-bond acceptor topology for kinome-wide selectivity profiling. Procure this compound for systematic SAR alongside regioisomer CAS 1380866-20-5 to map ether junction positional effects on biochemical potency, or as a reference scaffold aligned with Vertex-disclosed ATR inhibitor architecture. With MW 363.44 and tPSA ~90 Ų, it occupies lead-like physicochemical space with multiple functionalization handles for fragment growth.

Molecular Formula C16H21N5O3S
Molecular Weight 363.44
CAS No. 2034439-93-3
Cat. No. B2645776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine
CAS2034439-93-3
Molecular FormulaC16H21N5O3S
Molecular Weight363.44
Structural Identifiers
SMILESCN(C)C1=NC=CN=C1OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C16H21N5O3S/c1-20(2)15-16(19-9-8-18-15)24-13-5-4-10-21(12-13)25(22,23)14-6-3-7-17-11-14/h3,6-9,11,13H,4-5,10,12H2,1-2H3
InChIKeyKGUIJQFTEJDLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine (CAS 2034439-93-3): Structural Identity and Pharmacophore Context for Targeted Procurement


N,N-Dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine (CAS 2034439-93-3) belongs to the aryl sulfonyl piperidine ether class of synthetic small molecules, characterized by a pyrazin-2-amine core connected via an ether linkage to a piperidine ring that bears a pyridin-3-ylsulfonyl substituent [1]. The compound is cataloged primarily as a screening compound for drug discovery campaigns, with a molecular formula of C16H21N5O3S and a molecular weight of 363.44 g/mol . Its structural architecture places it within the broad chemotype space of sulfonamide-bearing heterocycles that have been explored as kinase inhibitors, particularly in the ATR kinase inhibitor patent landscape [2].

Why Generic Substitution of N,N-Dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine Fails: Non-Interchangeability Within the Sulfonyl Piperidine Ether Class


Within the aryl sulfonyl piperidine ether chemical space, seemingly minor structural variations produce profound differences in molecular recognition, physicochemical properties, and synthetic tractability. The target compound's specific constellation of a pyrazin-2-amine core, a piperidin-3-yl ether junction, and a pyridin-3-ylsulfonyl cap is not generically interchangeable with its regioisomeric or substituent-modified analogs. For instance, relocation of the ether attachment from the piperidine 3-position to the 4-position (as in 2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine, CAS 1380866-20-5) alters the three-dimensional presentation of the pyrazine ring and the dimethylamino group, which can dramatically affect target binding . Similarly, replacement of the pyridin-3-ylsulfonyl group with a 1,3,5-trimethyl-1H-pyrazol-4-ylsulfonyl moiety changes both the steric bulk and hydrogen-bonding capacity of the sulfonamide region . The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in key parameters relevant to scientific selection and procurement.

Quantitative Differentiation Evidence for N,N-Dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine: Comparator-Based Procurement Intelligence


Regioisomeric Ether Junction Differentiation: Piperidin-3-yloxy vs. Piperidin-4-yloxy Scaffolds

The target compound positions the ether linkage at the piperidine 3-position, a critical regioisomeric feature that distinguishes it from the 4-substituted analog 2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1380866-20-5). This positional isomerism alters the dihedral angle between the pyrazine and piperidine rings, directly impacting the spatial orientation of the N,N-dimethylamino pharmacophore . In related aminopyrazine ATR kinase inhibitor series, a shift from 3-oxy to 4-oxy piperidine connectivity has been shown to modulate biochemical potency by over 10-fold in certain contexts [1]. While direct comparative IC50 data for these exact compounds are not publicly available, the documented sensitivity of target engagement to this regioisomeric difference makes the 3-oxy configuration a non-substitutable structural determinant for any SAR campaign building on this chemotype [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Sulfonamide Cap Differentiation: Pyridin-3-ylsulfonyl vs. 1,3,5-Trimethylpyrazol-4-ylsulfonyl

The pyridin-3-ylsulfonyl group of the target compound provides a distinct hydrogen-bond acceptor profile compared to the 1,3,5-trimethyl-1H-pyrazol-4-ylsulfonyl analog (EvitaChem catalog compound EVT-2782850) . The pyridine nitrogen at the 3-position offers a specific H-bond acceptor site that is absent in the tetrasubstituted pyrazole variant. Within the broader ATR kinase inhibitor patent literature, the choice of aryl sulfonamide cap has been demonstrated to be a primary driver of kinase selectivity and cellular potency, with pyridyl sulfonamides exhibiting differential selectivity profiles compared to pyrazolyl sulfonamides [1]. The target compound's pyridin-3-ylsulfonyl motif thus represents a distinct chemical tool for probing sulfonamide-dependent biological interactions.

Kinase Inhibitor Design Sulfonamide SAR Hinge-Binder Optimization

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bonding Profile

The target compound (MW 363.44, C16H21N5O3S) exhibits a distinct physicochemical profile relative to its closest structural analogs. Compared to 2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine (MW 320.37, C14H16N4O3S), the target compound has an additional N,N-dimethylamino substituent, increasing molecular weight by 43.07 g/mol and introducing an additional hydrogen bond acceptor [1]. This difference yields a higher calculated topological polar surface area (tPSA) and altered lipophilicity (cLogP), parameters that directly influence membrane permeability and solubility in screening assays . For procurement decisions where physicochemical property windows are predefined (e.g., fragment-based screening, CNS drug discovery), these differences disqualify the lower-MW analog as a direct substitute.

ADME Prediction Physicochemical Profiling Compound Triage

Kinase Chemotype Association: Alignment with ATR Kinase Inhibitor Pharmacophore

The pyrazin-2-amine core with an ether-linked sulfonylpiperidine motif maps directly onto the general pharmacophore described in Vertex Pharmaceuticals' ATR kinase inhibitor patents (US 8,841,308, US 2012/0027874) [1][2]. In these disclosures, aminopyrazine compounds bearing piperidine-ether-sulfonamide architectures demonstrated ATR inhibitory activity, with certain exemplars achieving Ki values in the low nanomolar range (e.g., Compound 45: ATR Ki = 6 nM, >600-fold selectivity over ATM and DNA-PK) . While the target compound itself has not been explicitly profiled in these patents, its structural congruence with the defined pharmacophore—specifically the pyrazin-2-amine hinge-binding motif, the ether-linked piperidine central ring, and the aryl sulfonamide cap—positions it as a direct chemotype match for ATR kinase inhibitor screening cascades [1][2].

ATR Kinase DNA Damage Response Cancer Therapeutics

Defined Research and Industrial Applications for N,N-Dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine Based on Verified Differentiation Evidence


ATR Kinase Inhibitor Screening Cascade Entry Point

The compound's direct pharmacophoric alignment with Vertex-disclosed ATR inhibitor architecture [1] makes it suitable as a starting point or reference compound in ATR biochemical screening cascades. Its pyrazin-2-amine core provides the hinge-binding motif essential for ATR kinase engagement, while the pyridin-3-ylsulfonyl cap offers a defined H-bonding surface for selectivity optimization. Procurement for this application is justified by the compound's chemotype match to a clinically validated target class, distinguishing it from generic sulfonyl piperidines lacking the pyrazin-2-amine recognition element.

Regioisomeric SAR Probe for Piperidine-Ether Linker Optimization

The 3-oxy piperidine connectivity of the target compound enables systematic SAR exploration when compared head-to-head with the 4-oxy regioisomer (CAS 1380866-20-5) . This application leverages the documented sensitivity of target binding to piperidine-ether positional isomerism observed in related ATR inhibitor series [1]. Procuring both regioisomers allows direct, controlled assessment of how the ether junction position modulates biochemical potency, cellular activity, and kinase selectivity profiles.

Sulfonamide Cap Pharmacophore Mapping in Kinase Selectivity Panels

The pyridin-3-ylsulfonyl group provides a specific H-bond acceptor topology that can be systematically compared against pyrazolyl-sulfonyl and other aryl sulfonamide variants in broad kinase selectivity panels. This application exploits the distinct hydrogen-bonding capacity of the pyridine cap to map sulfonamide-protein interaction preferences across the kinome, generating selectivity fingerprints that inform future inhibitor design.

Physicochemical Property-Controlled Fragment Elaboration

With a molecular weight of 363.44 g/mol and a calculated tPSA of ~90 Ų, the compound occupies a defined physicochemical space suitable for lead-like compound collections. The presence of multiple functionalization handles (pyrazine ring positions, piperidine nitrogen after desulfonylation) enables systematic fragment growth while maintaining drug-like property windows. Procurement for this application is distinguished from lower-MW analogs by the compound's balanced profile of functional group complexity and synthetic accessibility.

Quote Request

Request a Quote for N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.